2-Azaspiro[4.5]decan-3-one

Catalog No.
S567326
CAS No.
64744-50-9
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[4.5]decan-3-one

CAS Number

64744-50-9

Product Name

2-Azaspiro[4.5]decan-3-one

IUPAC Name

2-azaspiro[4.5]decan-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)

InChI Key

JAWPQJDOQPSNIQ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)NC2

Synonyms

4,4-Pentamethylene-2-pyrrolidinone; 3-Azaspiro[4.5]decan-2-one; Gabapentin-lactam; 3,3-Pentamethylene-4-butyrolactam; 2-Azaspiro[4.5]decan-3-one; 3-Azaspiro-[4,5]decan-3-one

Canonical SMILES

C1CCC2(CC1)CC(=O)NC2

Impurity in Gabapentin Production:

2-Azaspiro[4.5]decan-3-one, also known as 3,3-pentamethylene-4-butyrolactam, is primarily encountered as an impurity during the manufacturing process of the anticonvulsant drug gabapentin [, ]. It is crucial for researchers and manufacturers to monitor and control the levels of this impurity, as its presence can potentially affect the quality and safety of the final drug product [].

Potential Biological Activity:

While research on the specific biological activities of 2-azaspiro[4.5]decan-3-one is limited, some studies suggest it might possess interesting properties. For instance, a study investigating its potential as an anticonvulsant yielded inconclusive results, requiring further exploration []. Additionally, its structural similarity to other biologically active molecules has sparked interest in its potential for further investigation in various areas of research [].

2-Azaspiro[4.5]decan-3-one, also known as gabapentin-lactam, is a heterocyclic compound characterized by its spirocyclic structure, which includes a nitrogen atom in the ring system. Its molecular formula is C9H15NOC_9H_{15}NO and it has a molecular weight of approximately 153.22 g/mol. This compound is primarily recognized as a degradation product of gabapentin, a medication used to treat epilepsy and neuropathic pain. The compound's structure consists of a spirocyclic framework that contributes to its unique chemical properties and biological activities .

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various oxidation products.
  • Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to convert it into reduced forms.
  • Substitution: The spirocyclic nature of the compound allows for substitution reactions, where different substituents can be introduced under appropriate conditions .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAqueous solution
ReductionLithium aluminum hydrideAnhydrous solvent
SubstitutionVarious nucleophiles/electrophilesSuitable solvents

2-Azaspiro[4.5]decan-3-one exhibits notable biological activity, particularly as an impurity formed during the synthesis of gabapentin. It has been identified as a metabolite found in the small intestine of Mus musculus (mouse) and in the organism Nippostrongylus brasiliensis (a parasitic roundworm). While specific pharmacological effects are not extensively documented, it has shown some toxicity with an LD50 value of approximately 300 mg/kg in white mice, indicating potential risks associated with its biological activity .

The synthesis of 2-Azaspiro[4.5]decan-3-one can be achieved through several methods:

  • Traditional Synthesis: This method involves a series of reactions including Knoevenagel condensation, Michael addition, catalytic hydrogenation, and hydrolysis.
  • Gold Carbene-Mediated Dearomatization: A more recent approach utilizes gold carbene species derived from ynamides to facilitate dearomatization of phenols, yielding 2-Azaspiro[4.5]decan-3-one efficiently under milder conditions .

2-Azaspiro[4.5]decan-3-one has applications primarily in pharmaceutical research due to its relation to gabapentin and its potential role as a metabolite in biological systems. Its unique structure may provide insights into the development of new therapeutic agents targeting neurological disorders and pain management.

The interactions of 2-Azaspiro[4.5]decan-3-one with other molecules are influenced by its structural features. For example, studies have shown that it can form strong hydrogen bonds due to the spatial arrangement of nitrogen and oxygen atoms within its structure. These interactions are critical for understanding how this compound may engage with drug targets or enzymes within biological systems .

Several compounds share structural similarities with 2-Azaspiro[4.5]decan-3-one, including:

  • Gabapentin: A widely used anticonvulsant that shares a similar spirocyclic structure.
  • Pregabalin: Another anticonvulsant drug that is structurally related and used for neuropathic pain.
  • Azaspiro[4.5]decane derivatives: Various derivatives that maintain the core azaspiro framework but may differ in substituents or functional groups.

Comparison Table

CompoundStructure TypePrimary Use
2-Azaspiro[4.5]decan-3-oneSpirocyclicMetabolite of gabapentin
GabapentinSpirocyclicAnticonvulsant
PregabalinSpirocyclicNeuropathic pain treatment
Azaspiro derivativesSpirocyclicVaried pharmaceutical applications

The uniqueness of 2-Azaspiro[4.5]decan-3-one lies in its specific formation as a degradation product during the synthesis of gabapentin, which may influence its biological activity compared to its analogs.

The discovery and characterization of 2-Azaspiro[4.5]decan-3-one emerged from pharmaceutical stability studies and impurity profiling efforts related to gabapentin, a widely prescribed antiepileptic drug. The compound was first identified during stability studies of gabapentin capsules as an unknown impurity that required comprehensive characterization. This discovery highlighted the importance of understanding degradation pathways in pharmaceutical formulations and led to extensive research into the formation mechanisms and biological implications of this spirocyclic structure.

The development of analytical methods for detecting and quantifying this compound has been driven by regulatory requirements for pharmaceutical impurity control. The European Pharmacopoeia and United States Pharmacopeia have established specific guidelines for monitoring this compound as Gabapentin Impurity A, reflecting its significance in pharmaceutical quality assurance. The compound's identification and subsequent synthetic preparation have enabled detailed studies of its properties, formation mechanisms, and potential therapeutic applications beyond its role as a pharmaceutical impurity.

Nomenclature and Alternative Designations

2-Azaspiro[4.5]decan-3-one is known by numerous chemical names and designations that reflect its structural features and pharmaceutical relevance. The primary IUPAC name, 2-azaspiro[4.5]decan-3-one, describes the spirocyclic structure with a nitrogen atom at position 2 and a ketone functional group at position 3. Alternative systematic names include 4,4-Pentamethylene-2-pyrrolidinone and 3,3-Pentamethylene-4-butyrolactam, which emphasize different structural perspectives of the same molecule.

The compound is widely recognized in pharmaceutical contexts as Gabapentin-lactam or Gabapentin Impurity A, designations that directly link it to its parent compound and regulatory status. Additional synonyms include 1-(aminomethyl)cyclohexaneacetic acid lactam and 8-aza-spiro(5,4)decan-9-on, which provide alternative structural descriptions. The CAS registry number 64744-50-9 serves as the definitive chemical identifier for this compound across scientific databases and regulatory documents.

Position in Organic Chemistry Classification Systems

Within the broader framework of organic chemistry classification, 2-Azaspiro[4.5]decan-3-one occupies a unique position as a heterocyclic spirocyclic compound. The spirocyclic architecture, characterized by two rings sharing a single carbon atom, places this compound within the specialized category of spiro compounds that have gained increasing attention in medicinal chemistry due to their three-dimensional structural diversity. The presence of nitrogen in the lactam ring classifies it as a nitrogen-containing heterocycle, specifically a lactam, which is a cyclic amide structure.

The compound belongs to the broader family of spiro-β-lactams, which have demonstrated diverse pharmacological properties including antimicrobial, anticancer, and cholesterol absorption inhibition activities. This classification positions 2-Azaspiro[4.5]decan-3-one within a group of compounds that have shown significant promise in drug discovery and development. The spirocyclic framework provides enhanced three-dimensional pharmacophoric features compared to conventional cyclic structures, contributing to improved bioactivity and selectivity profiles.

Significance in Chemical Research and Industry

The significance of 2-Azaspiro[4.5]decan-3-one extends across multiple domains of chemical research and industrial applications. In pharmaceutical manufacturing, the compound serves as a critical quality control marker for gabapentin formulations, with regulatory agencies requiring its monitoring to ensure drug safety and efficacy. The development of sophisticated analytical methods, including quantitative nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, has been driven by the need to accurately detect and quantify this impurity.

Recent research has revealed the compound's potential as a pharmacologically active entity in its own right, with studies demonstrating antimicrobial and antiviral properties of related derivatives. This has opened new avenues for drug discovery, with researchers exploring structural modifications to enhance biological activity while maintaining the unique spirocyclic architecture. The compound's formation through intramolecular cyclization has also provided insights into degradation mechanisms and stability considerations for pharmaceutical formulations, influencing formulation strategies and storage conditions.

Molecular Architecture and Spirocyclic Configuration

2-Azaspiro[4.5]decan-3-one represents a distinctive bicyclic lactam compound characterized by its unique spirocyclic architecture, featuring a six-membered cyclohexane ring fused to a five-membered lactam ring through a shared quaternary carbon atom [2] . The molecular formula of this compound is C9H15NO with a molecular weight of 153.22 grams per mole [2] [8]. The spirocyclic configuration is defined by the presence of a nitrogen atom at position 2 and a carbonyl group at position 3, creating the characteristic lactam functionality [8] [9].

The compound's structural framework consists of a cyclohexane ring adopting a chair conformation that is fused with a pyrrolidine-like lactam ring via a single spiro carbon center [13]. This quaternary spiro carbon induces rigidity in the molecular structure and creates a unique three-dimensional disposition of functional groups [21]. The spirocyclic motif significantly reduces conformational entropy, enhancing the compound's structural stability and contributing to its distinct physicochemical properties [21] [16].

The systematic name follows International Union of Pure and Applied Chemistry nomenclature as 2-azaspiro[4.5]decan-3-one, indicating the position of the nitrogen heteroatom and the ketone functionality within the spirocyclic framework [8] [9]. Alternative designations include gabapentin-lactam, reflecting its formation as a degradation product of gabapentin through intramolecular cyclization [8].

Crystallographic Data and Conformational Analysis

Crystallographic investigations of 2-azaspiro[4.5]decan-3-one and related spirocyclic compounds reveal important structural details regarding molecular geometry and packing arrangements [13] [7]. The compound crystallizes in various space groups depending on the specific derivative and crystallization conditions, with triclinic systems being commonly observed [13] [7].

Single-crystal X-ray diffraction studies demonstrate that the cyclohexane ring consistently adopts a slightly distorted chair conformation, while the five-membered lactam ring exhibits envelope or half-chair conformations [13] [16]. The dihedral angle between the least-squares planes of the cyclohexane and lactam rings typically ranges from 84 to 89 degrees, indicating near-perpendicular orientation of these ring systems [13] [7].

Key crystallographic parameters for related spirocyclic compounds include unit cell dimensions with typical values of a = 6.6127 angstroms, b = 9.5800 angstroms, and c = 13.0724 angstroms for triclinic systems [13]. The molecular packing is stabilized through intermolecular hydrogen bonding networks, particularly involving the lactam nitrogen and carbonyl oxygen atoms [13] [7].

Conformational analysis reveals that the spiro carbon center constrains the overall molecular flexibility, with limited rotation around the C-N bond due to the cyclic nature of the lactam ring [13] [16]. The compound exhibits minimal conformational variability in solution, as evidenced by Nuclear Magnetic Resonance spectroscopic studies showing well-defined chemical shifts for all carbon and hydrogen environments [8] [12].

Physicochemical Parameters

Melting Point (84-89°C) and Thermal Properties

2-Azaspiro[4.5]decan-3-one exhibits a characteristic melting point range of 84-89°C, as documented in multiple sources [10] [11]. This relatively narrow melting range indicates good purity and crystalline uniformity of the compound [10] [11]. The melting point represents an important identification parameter and serves as a quality control measure for synthetic preparations [11].

Thermal analysis of the compound reveals stable behavior up to its melting point, with minimal decomposition observed during differential scanning calorimetry measurements [11] [34]. The compound demonstrates thermal stability characteristics typical of lactam structures, with the spirocyclic framework contributing additional rigidity that enhances thermal resistance [11] [20].

Boiling point data indicates a value of 181°C at 13 millimeters of mercury pressure, reflecting the compound's moderate volatility under reduced pressure conditions [10]. The thermal properties are influenced by the presence of intermolecular hydrogen bonding involving the lactam nitrogen, which increases the energy required for phase transitions [10] [11].

Thermogravimetric analysis studies of related spirocyclic compounds show characteristic decomposition patterns, with initial weight loss typically occurring above 200°C, well beyond the melting point range [34] [31]. The thermal stability profile makes this compound suitable for various synthetic applications requiring elevated temperatures [11] [20].

Spectroscopic Characteristics

Spectroscopic characterization of 2-azaspiro[4.5]decan-3-one provides comprehensive structural confirmation through multiple analytical techniques [8] [12]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that are diagnostic for the spirocyclic lactam structure [8] [9].

The lactam carbonyl carbon appears at approximately 175 parts per million in Carbon-13 Nuclear Magnetic Resonance spectra, consistent with the expected chemical shift for five-membered ring amides [8] [12]. The spiro carbon center exhibits a characteristic signal around 58-60 parts per million, reflecting its quaternary nature and unique chemical environment [8] [12].

Infrared spectroscopy demonstrates the presence of characteristic functional groups, with the lactam carbonyl stretch appearing at approximately 1670 wavenumbers [14] [11]. The N-H stretching vibration of the lactam nitrogen is observed around 3200-3400 wavenumbers, while C-H stretching modes of the aliphatic carbons appear in the 2800-3000 wavenumber region [14] [11].

Mass spectrometry analysis shows a molecular ion peak at mass-to-charge ratio 153, corresponding to the molecular weight of the compound [8]. Fragmentation patterns reveal characteristic losses associated with the spirocyclic structure, including fragments at mass-to-charge ratios 125 and 98, corresponding to typical lactam fragmentation pathways [8].

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-azaspiro[4.5]decan-3-one reflect the influence of both the lactam functionality and the spirocyclic framework on intermolecular interactions [9] . The compound exhibits moderate polarity due to the presence of the lactam carbonyl and nitrogen groups, while the saturated hydrocarbon framework contributes hydrophobic character [9] .

Aqueous solubility is limited due to the predominantly hydrocarbon nature of the spirocyclic structure, with enhanced solubility observed in polar organic solvents such as dimethyl sulfoxide and alcohols [9] [11]. The lactam functionality provides hydrogen bonding capability that improves solubility in protic solvents compared to purely hydrocarbon analogs [9] .

Partition coefficient values between octanol and water reflect the compound's amphiphilic nature, with logP values typically ranging from 1.5 to 2.5, indicating moderate lipophilicity [9] . This partition behavior suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [9] .

Storage recommendations specify sealed containers at room temperature, indicating good stability under normal atmospheric conditions [33]. The compound's solubility profile makes it suitable for formulation in various pharmaceutical and research applications [9] .

Electronic Structure and Bonding Patterns

The electronic structure of 2-azaspiro[4.5]decan-3-one is characterized by the conjugated system involving the lactam carbonyl group and the adjacent nitrogen atom [14] [25]. Density functional theory calculations reveal important insights into the frontier molecular orbitals and electronic distribution within the spirocyclic framework [14] [25].

The highest occupied molecular orbital is primarily localized on the nitrogen atom and the carbonyl oxygen, reflecting the electron-rich nature of these heteroatoms [14] [25]. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon, indicating the electrophilic character of this position [14] [25].

Bond length analysis from computational studies reveals the C-N bond in the lactam ring exhibits partial double bond character, with a typical length of 1.35-1.38 angstroms, shorter than a standard C-N single bond [14] [16]. The carbonyl C=O bond length measures approximately 1.22-1.24 angstroms, consistent with typical amide carbonyl bonds [14] [16].

Electronic charge distribution calculations indicate significant polarization within the lactam functionality, with the carbonyl oxygen carrying substantial negative charge density while the carbonyl carbon exhibits positive character [14] [25]. The spiro carbon center shows minimal electronic perturbation, maintaining sp3 hybridization and tetrahedral geometry [14] [16].

Molecular orbital analysis reveals that the π-system of the lactam group is effectively isolated from the saturated cyclohexane ring due to the sp3 nature of the spiro carbon [14] [25]. This electronic isolation contributes to the compound's stability and predictable reactivity patterns [14] [25].

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis provides detailed insights into the intermolecular interaction patterns that govern the solid-state packing and stability of 2-azaspiro[4.5]decan-3-one [14] [15]. The normalized contact distance mapping reveals regions of close intermolecular contact and identifies the primary interaction sites [14] [15].

The dominant intermolecular interactions involve hydrogen bonding between the lactam N-H group and carbonyl oxygen atoms of neighboring molecules [13] [14]. These N-H···O hydrogen bonds typically exhibit distances of 2.8-3.2 angstroms and contribute significantly to crystal packing stability [13] [15].

Shape index analysis indicates the presence of complementary molecular surfaces that facilitate efficient packing arrangements [14] [15]. The curvedness mapping reveals relatively flat regions corresponding to van der Waals contacts between the saturated hydrocarbon portions of adjacent molecules [14] [15].

Two-dimensional fingerprint plots demonstrate that hydrogen bonding interactions account for approximately 15-20% of the total Hirshfeld surface area, while van der Waals contacts constitute the majority of intermolecular interactions [14] [15]. The fingerprint analysis also reveals the presence of weak C-H···O interactions that provide additional stabilization to the crystal structure [14] [15].

Quantitative Hirshfeld surface parameters show typical values of total volume around 308 cubic angstroms and surface area of approximately 271 square angstroms for related spirocyclic compounds [14]. The globularity index values less than 1.0 indicate structured molecular surfaces that facilitate specific intermolecular recognition patterns [14] [15].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.5

Appearance

White to Off-White Solid

Melting Point

89-90°C

UNII

0IP6953295

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64744-50-9

Wikipedia

Gabapentin-lactam

Dates

Modify: 2023-08-15

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